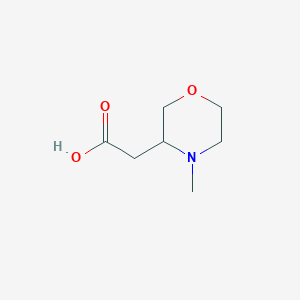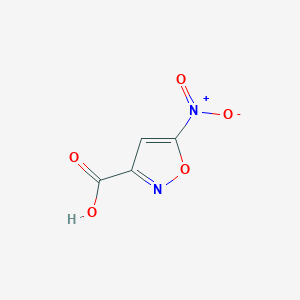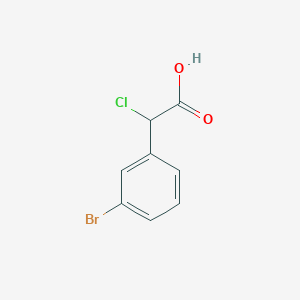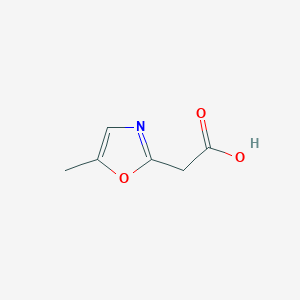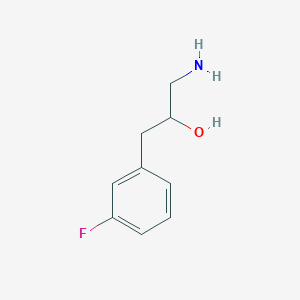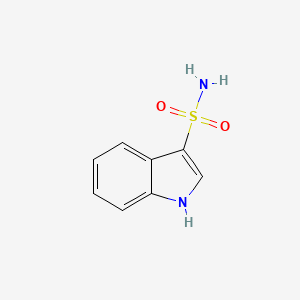
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline
Overview
Description
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is a chemical compound that belongs to the family of thiadiazolidines This compound is characterized by the presence of a thiadiazolidine ring, which contains sulfur and nitrogen atoms, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline can be synthesized through the condensation reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with thiosemicarbazide. The reaction typically involves the use of organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol. The synthesized compound can be purified using recrystallization with methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, solvent usage, and purification techniques to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aniline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential use as an antifungal agent and as a drug candidate for treating cancer and neurodegenerative diseases.
Industry: The compound’s properties make it a candidate for use in developing new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit certain enzymes and proteins, leading to various physiological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)benzoic acid: This compound shares a similar thiadiazolidine ring structure but has a benzoic acid group instead of an aniline group.
5-Substituted 1,1-Dioxo-1,2,5-thiadiazolidin-3-one derivatives: These compounds have similar structural motifs and are used as pharmacological agents.
Uniqueness
4-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)aniline is unique due to its specific combination of the thiadiazolidine ring and aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S/c9-7-1-3-8(4-2-7)11-6-5-10-14(11,12)13/h1-4,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWMZXVRBJVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride](/img/structure/B3236341.png)
![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)
![2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3236369.png)
